Tipifarnib

Übersicht

Beschreibung

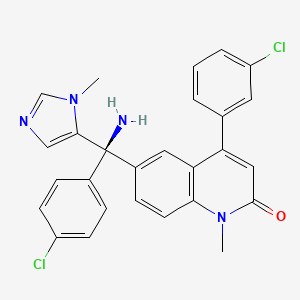

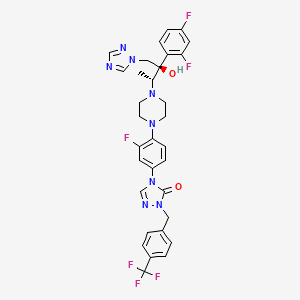

Tipifarnib ist ein potenter und selektiver Farnesyltransferase-Inhibitor. Farnesyltransferase-Inhibitoren blockieren die Aktivität des Farnesyltransferase-Enzyms, indem sie die Prenylierung des CAAX-Schwanzmotivs hemmen, was letztendlich verhindert, dass Ras an die Membran bindet und es inaktiv macht . Diese Verbindung wurde auf ihr Potenzial zur Behandlung verschiedener Krebsarten untersucht, darunter Plattenepithelkarzinom des Kopf- und Halsbereichs, peripheres T-Zell-Lymphom, myelodysplastische Syndrome und chronische myelomonozytäre Leukämie .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Chinolinkerns, die Einführung der Chlorphenylgruppen und die abschließende Kupplung mit dem Imidazolderivat. Die Reaktionsbedingungen umfassen typischerweise die Verwendung starker Basen wie Natriumhydrid und organischer Lösungsmittel wie Dimethylformamid (DMF) und Dichlormethan (DCM).

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei häufig die Hochleistungsflüssigchromatographie (HPLC) zur Reinigung eingesetzt wird. Die Verwendung von automatisierten Reaktoren und kontinuierlicher Strömungschemie kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Chinolinkern verändern.

Substitution: Halogensubstitutionsreaktionen können an den Chlorphenylgruppen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Halogenierungsreaktionen verwenden oft Reagenzien wie Chlor oder Brom in Gegenwart von Katalysatoren.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Als Werkzeugverbindung zur Untersuchung der Aktivität des Farnesyltransferase-Enzyms und der Prenylierungsprozesse.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege, insbesondere solche, die Ras-Proteine beinhalten.

Industrie: Wird bei der Entwicklung neuer Krebsmedikamente eingesetzt und als Referenzverbindung in der pharmazeutischen Forschung.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Farnesyltransferase-Enzym hemmt, das für die Prenylierung des CAAX-Schwanzmotivs an Proteinen wie Ras verantwortlich ist. Durch die Verhinderung dieser Modifikation stört this compound die Lokalisierung und Funktion von Ras-Proteinen, die für das Zellwachstum und das Überleben entscheidend sind. Diese Hemmung führt zur Unterdrückung der Proliferation von Krebszellen und induziert Apoptose .

Wissenschaftliche Forschungsanwendungen

Tipifarnib has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study farnesyltransferase enzyme activity and prenylation processes.

Biology: Investigated for its effects on cellular signaling pathways, particularly those involving Ras proteins.

Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research.

Wirkmechanismus

Target of Action

Tipifarnib is a potent and highly selective inhibitor of the enzyme farnesyltransferase (FTase) . This enzyme plays a crucial role in the post-translational modification of proteins, including the Ras family of proteins . Among the Ras isoforms, HRAS is exclusively dependent upon farnesylation , making it a primary target of this compound .

Mode of Action

This compound acts by inhibiting the farnesylation of key regulatory proteins . Farnesylation is a process where FTase transfers a farnesyl group from farnesyl pyrophosphate to the pre-Ras protein . This modification is necessary for attaching Ras to the cell membrane, which is crucial for the transfer of signals from membrane receptors . By inhibiting this process, this compound prevents the proper functioning of the Ras protein, which is commonly abnormally active in cancer .

Biochemical Pathways

The inhibition of farnesylation by this compound affects several biochemical pathways. It suppresses the growth of human pancreatic adenocarcinoma cell lines, which is associated with modulation in the phosphorylation levels of signal transducers and activators of transcription 3 (STAT3) and extracellular signal-regulated kinases (ERK) . Furthermore, this compound inhibits the production of CXCL12, a chemokine essential for T-cell homing to lymphoid organs and bone marrow .

Pharmacokinetics

This compound is administered orally . The absorption rate from the solution is faster than from the solid forms . While the systemic clearance is more rapid in healthy subjects, the extent of absorption and the steady-state volume of distribution are comparable in cancer patients and healthy subjects . In urine, this compound is mainly present as its glucuronide, whereas in fecal extracts, loss of the methyl-imidazole group represents the major metabolic pathway . Approximately 15% of this compound and its metabolites are excreted in urine, whereas approximately 80% is excreted in feces .

Result of Action

This compound has shown promising results in clinical trials. It has been found to induce disease stabilization in patients with advanced multiple myeloma . In a Phase 2 study, this compound treatment induced tumor stasis or regression in all six HRAS-mutant xenografts tested . The treatment resulted in the reduction of MAPK pathway signaling, inhibition of proliferation, induction of apoptosis, and robust abrogation of neovascularization .

Action Environment

The efficacy of this compound can be influenced by the genetic environment of the cancer cells. For instance, HRAS-mutant tumors might be more susceptible to this compound-mediated inhibition of FTase . Additionally, high levels of CXCL12 expression, which is also a negative prognostic factor, have been associated with the effectiveness of this compound .

Biochemische Analyse

Biochemical Properties

Tipifarnib interacts with the enzyme farnesyltransferase, inhibiting its activity . This interaction disrupts the farnesylation of proteins, including the RAS isoforms . Among these, HRAS is exclusively dependent upon farnesylation, making HRAS-mutant tumors potentially susceptible to this compound-mediated inhibition of FTase .

Cellular Effects

This compound has been shown to inhibit the proliferation, survival, and spheroid formation of HRAS-mutant cells . In vivo, this compound treatment induced tumor stasis or regression in all six HRAS-mutant xenografts tested . The drug treatment resulted in the reduction of MAPK pathway signaling, inhibition of proliferation, induction of apoptosis, and robust abrogation of neovascularization .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzyme farnesyltransferase . This inhibition disrupts the posttranslational farnesylation of proteins, including HRAS . Without farnesylation, HRAS cannot localize to the cell membrane, disrupting its signaling function .

Metabolic Pathways

This compound is involved in the RAS signaling pathway by inhibiting the enzyme farnesyltransferase . This disruption affects the posttranslational modification of proteins, including HRAS, which is crucial for their function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tipifarnib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinoline core, introduction of the chlorophenyl groups, and the final coupling with the imidazole derivative. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Tipifarnib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the quinoline core.

Substitution: Halogen substitution reactions can occur on the chlorophenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Lonafarnib: Ein weiterer Farnesyltransferase-Inhibitor mit ähnlichen Mechanismen, aber unterschiedlichen klinischen Anwendungen.

BMS-214662: Ein Farnesyltransferase-Inhibitor mit unterschiedlicher chemischer Struktur und therapeutischem Potenzial.

R115777: Ein früherer Name für Tipifarnib, der seine Entwicklungsgeschichte hervorhebt.

Einzigartigkeit

This compound zeichnet sich durch seine hohe Selektivität und Potenz als Farnesyltransferase-Inhibitor aus. Seine einzigartige chemische Struktur ermöglicht eine effektive Hemmung des Enzyms, was es zu einer wertvollen Verbindung in der Krebsforschung und -therapie macht .

Eigenschaften

IUPAC Name |

6-[(R)-amino-(4-chlorophenyl)-(3-methylimidazol-4-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22Cl2N4O/c1-32-16-31-15-25(32)27(30,18-6-9-20(28)10-7-18)19-8-11-24-23(13-19)22(14-26(34)33(24)2)17-4-3-5-21(29)12-17/h3-16H,30H2,1-2H3/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHJCIYEEKOWNM-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1[C@@](C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041140 | |

| Record name | Tipifarnib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The farnesyltransferase inhibitors (FTIs) are a class of experimental cancer drugs that target protein farnesyltransferase with the downstream effect of preventing the proper functioning of the Ras protein, which is commonly abnormally active in cancer. After translation, RAS goes through four steps of modification: isoprenylation, proteolysis, methylation and palmitoylation. Isoprenylation involves the enzyme farnesyltransferase (FTase) transferring a farnesyl group from farnesyl pyrophosphate (FPP) to the pre-RAS protein. Also, a related enzyme geranylgeranyltransferase I (GGTase I) has the ability to transfer a geranylgeranyl group to K and N-RAS. Farnesyl is necessary to attach RAS to the cell membrane. Without attachment to the cell membrane, RAS is not able to transfer signals from membrane receptors (Reuter et al., 2000). | |

| Record name | Tipifarnib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

192185-72-1 | |

| Record name | Tipifarnib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192185-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tipifarnib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192185721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tipifarnib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tipifarnib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tipifarnib | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIPIFARNIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAT637500A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

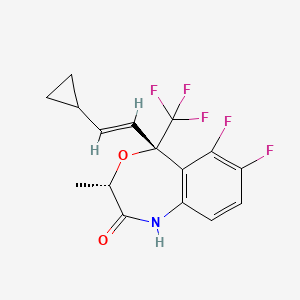

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide](/img/structure/B1682852.png)